molecular formula C16H14O5 B191308 1,3,7-Trimethoxyxanthone CAS No. 3722-54-1

1,3,7-Trimethoxyxanthone

Cat. No. B191308
CAS RN: 3722-54-1
M. Wt: 286.28 g/mol
InChI Key: WEMBDZBXWPOBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,7-Trimethoxyxanthone (TMX) is a polyphenolic compound found in various plant species, including the bark of the Chinese magnolia tree (Magnolia officinalis). It has been studied for its antioxidant, anti-inflammatory, and anti-microbial properties. It is also known as a naturally occurring compound found in a variety of plant species and is an integral component of beverages like tea, coffee, and energy drinks .


Synthesis Analysis

The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone. This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .


Molecular Structure Analysis

The molecular structure of 1,3,7-Trimethoxyxanthone is similar to that of caffeine, which is also known as 1,3,7-Trimethylxanthine . The chemical formula of xanthone is C13H8O2. Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .

Scientific Research Applications

  • Vasorelaxant Effects : A study by Wang et al. (2007) explored the vasorelaxant effects of 1-hydroxy-2, 3, 5-trimethoxyxanthone, isolated from Halenia elliptica. It demonstrated endothelium-dependent and -independent mechanisms involving nitric oxide and inhibition of Ca(2+) influx through L-type voltage-operated Ca(2+) channels.

  • Antioxidant and Vasodilatation Activities : Lin et al. (2005) investigated xanthones from Polygala caudata, which showed antioxidation activity and vasodilatation effects in vitro. Their study indicates that certain xanthones can scavenge reactive oxygen species and relax artery rings in a dose-dependent manner (Lin et al., 2005).

  • Metabolic Pathway Analysis : Feng et al. (2011) conducted a metabolism study of biologically active xanthones from Halenia elliptica in rat liver microsomes. They utilized high-performance liquid chromatography and mass spectrometry to identify metabolites, enhancing understanding of xanthone metabolism (Feng et al., 2011).

  • Cytochrome P450 Metabolism : Another study by Feng et al. (2014) identified the cytochrome P450 isoforms responsible for metabolizing 1-hydroxyl-2,3,5-trimethoxyxanthone from Halenia elliptica. This research is crucial for understanding drug interactions and metabolic pathways (Feng et al., 2014).

  • Anti-Proliferative and Apoptotic Effects : Ding et al. (2009) found that 1-hydroxy-3,7,8-trimethoxyxanthone from Gentianopsis paludosa induced anti-proliferation and apoptosis in human leukemia cells. It suggests potential therapeutic applications in cancer treatment (Ding et al., 2009).

  • Anti-Tumor Activity : Zuo et al. (2014) isolated various xanthones from Securidaca inappendiculata, showing significant anti-tumor activity in vitro. This indicates the potential of xanthones as anti-cancer agents (Zuo et al., 2014).

Future Directions

Xanthones have been studied for more than five decades and are known to possess diverse structures, functions, and biochemical activities. The word “xanthone” originated from the Greek word “xanthos,” meaning yellow. Xanthones are a class of plant phenolic compound with C6-C1-C6 carbon skeletal structure . In the future, the information collected here will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application .

properties

IUPAC Name

1,3,7-trimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-18-9-4-5-12-11(6-9)16(17)15-13(20-3)7-10(19-2)8-14(15)21-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMBDZBXWPOBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190713
Record name Xanthen-9-one, 1,3,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-Trimethoxyxanthone

CAS RN

3722-54-1
Record name 1,3,7-Trimethoxyxanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthen-9-one, 1,3,7-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7-TRIMETHOXYXANTHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2SCW976EJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,7-Trimethoxyxanthone
Reactant of Route 2
Reactant of Route 2
1,3,7-Trimethoxyxanthone
Reactant of Route 3
Reactant of Route 3
1,3,7-Trimethoxyxanthone
Reactant of Route 4
Reactant of Route 4
1,3,7-Trimethoxyxanthone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3,7-Trimethoxyxanthone
Reactant of Route 6
1,3,7-Trimethoxyxanthone

Citations

For This Compound
24
Citations
T Matsushima, A Araki, O Yagame… - Mutation Research …, 1985 - Elsevier
The mutagenicities of naturally occurring xanthones were tested in Salmonella typhimurium TA100, TA98, TA97, and TA2637 by the preincubation method. Xanthydrol, gentisein, …
Number of citations: 32 www.sciencedirect.com
B Madan, I Singh, A Kumar, AK Prasad, HG Raj… - Bioorganic & medicinal …, 2002 - Elsevier
Xanthones bearing different functionalities, namely 1-hydroxyxanthone (1), 3-hydroxyxanthone (2), 1,4-dihydroxyxanthone (3), 2,6-dihydroxyxanthone (4), 1,2-diacetoxyxanthone (5), 2,6…
Number of citations: 72 www.sciencedirect.com
AJ Quillinan, F Scheinmann - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Various 2-mono-, 2,3- and 1,7-di-, 1,3,7-, 1,5,6-, 1,6,7- and 2,3,4-tri-, 1,3,4,7-, 1,3,5,6-, 1,3,6,7-, 1,5,6,7- and 2,3,4,5-tetra-, and 1,3,5,6,7-penta-oxygenated xanthones have been …
Number of citations: 85 pubs.rsc.org
JE Atkinson, P Gupta, JR Lewis - Tetrahedron, 1969 - Elsevier
Gentisein, gentisin, iso-gentisin, 1-hydroxy-3,7-dimethoxyxanthone, 1,3,7-trimethoxyxanthone and 2,3′,4,6-tetrahydroxybenzophenone have been isolated from Gentiana lutea. Their …
Number of citations: 57 www.sciencedirect.com
GH Stout, EN Christensen, WJ Balkenhol, KL Stevens - Tetrahedron, 1969 - Elsevier
The root of Frasera albicaulis Dougl. ex Griesb. has been shown to contain fifteen xanthones, ten of which are previously unreported in nature. These compounds have been identified …
Number of citations: 46 www.sciencedirect.com
CNAN LIN, MEIING CHUNG, SJYH LIOU… - Journal of pharmacy …, 1996 - Wiley Online Library
Eighteen synthetic xanthone derivatives were tested for their inhibitory effects on the activation of mast cells and neutrophils. 1,3‐ and 3,5‐Dihydroxyxanthone showed strong inhibitory …
Number of citations: 125 onlinelibrary.wiley.com
KR Markham - Tetrahedron, 1965 - Elsevier
4,5-Di-O-methylcorymbin (corymbiferin) has been isolated along with 4,7-di-O-methylbellidin from the roots of Gentiana bellidifolia. These are the only known naturally occurring …
Number of citations: 62 www.sciencedirect.com
S Bhargava, NK Ray - 1979 - nopr.niscpr.res.in
1, 3, 6-TRIMETHOXYXANTHONE 2 b1+ b3+ g3 0.091-29.64 94.02 94.83 4 d,+ d3+ e3 0.072-23.42 94.32 92.60 S e1+ e3+ d. 0.0046-15.10 102.64 99.35 7 gl+ g3+ ba 0.041-13.43 …
Number of citations: 0 nopr.niscpr.res.in
LC Klein‐Júnior, A Campos, R Niero… - Chemistry & …, 2020 - Wiley Online Library
Xanthones are a class of heterocyclic natural products that have been widely studied for their pharmacological potential. In fact, they have been serving as scaffolds for the design of …
Number of citations: 70 onlinelibrary.wiley.com
A Ahmad, DK Singh, K Fatima, S Tandon… - Industrial Crops and …, 2014 - Elsevier
In an effort to discover biologically active molecules from plants, the present study reports isolation of two new compounds [dihydroxyprenyl xanthone acetylated (1) and cetoleilyl …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.